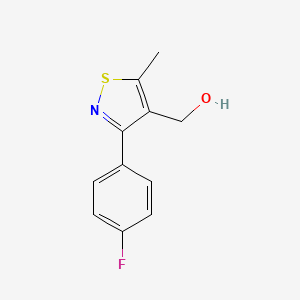

(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol

Description

(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol is a heterocyclic compound featuring an isothiazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and a hydroxymethyl (-CH$_2$OH) group at position 4. The isothiazole ring, containing one sulfur and one nitrogen atom, distinguishes it from isoxazole analogs (oxygen instead of sulfur) and influences its electronic properties and reactivity. The hydroxymethyl group introduces hydrogen-bonding capabilities, which can enhance solubility and modulate intermolecular interactions in crystalline or biological environments.

Properties

IUPAC Name |

[3-(4-fluorophenyl)-5-methyl-1,2-thiazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNOS/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMOLDRLKGVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)C2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol typically involves the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the isothiazole intermediate.

Addition of the Methanol Group: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through a Grignard reaction or other suitable organometallic coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the isothiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Altered isothiazole derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of pharmaceuticals with specific therapeutic effects.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isothiazole ring may participate in electron transfer processes. These interactions can modulate signaling pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol ()

- Core Structure : Replaces the isothiazole sulfur with oxygen, forming an isoxazole ring.

- Molecular Formula: C${11}$H${10}$FNO$_2$ (M = 207.204 g/mol).

- Sulfur in isothiazole may enhance stability via resonance and contribute to greater lipophilicity.

- Implications : Isoxazole derivatives are often explored for metabolic stability in drug design, whereas isothiazoles may exhibit distinct reactivity due to sulfur’s polarizability .

Halogen-Substituted Thiazole Derivatives ()

Compounds 4 (4-(4-chlorophenyl)-thiazole) and 5 (4-(4-fluorophenyl)-thiazole) share structural motifs with the target compound but differ in core heterocycle and substituents:

- Core Structure : Thiazole (one sulfur, one nitrogen) vs. isothiazole (sulfur and nitrogen adjacent).

- Substituents : Chloro (Cl) or fluoro (F) at the 4-aryl position vs. hydroxymethyl (-CH$_2$OH) in the target compound.

- Crystallography :

- Property Differences :

Bioactive Thiazole-Triazole Hybrids ()

Compounds 31a (Cl-substituted) and 31b (F-substituted) exhibit COX-1/COX-2 inhibitory activity. Key comparisons:

- Substituent Effects : Halogens (Cl/F) at the 4-aryl position vs. hydroxymethyl in the target compound.

- Synthetic Routes : Halogenated analogs are synthesized via nucleophilic substitution, while hydroxymethyl groups may require protection/deprotection strategies (e.g., Grignard reactions, oxidation) .

Isoxazole Derivatives with Hydroxymethyl Groups ()

Compounds like (3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)(phenyl)methanol highlight the role of hydroxymethyl in hydrogen-bonding networks:

- Synthesis : Involves multi-step reactions with Grignard reagents and chromatographic purification.

- Properties: Hydroxymethyl enhances solubility in polar solvents (e.g., methanol) but may reduce thermal stability compared to halogenated analogs.

Comparative Data Table

*Estimated based on similar structures.

Research Implications and Challenges

- Synthetic Complexity : Introducing hydroxymethyl requires careful protection (e.g., silyl ethers) to avoid side reactions, unlike halogenation .

- Stability : The -CH$_2$OH group may render the compound prone to oxidation, necessitating stabilizers in formulations .

- Therapeutic Potential: While halogenated analogs show antimicrobial/anti-inflammatory activity, the target compound’s hydroxymethyl group could optimize solubility for oral bioavailability .

Biological Activity

(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 207.20 g/mol. It features a fluorophenyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from simpler isothiazole derivatives. The process can be summarized as follows:

- Starting Materials : 4-fluorobenzaldehyde and appropriate isothiazole derivatives.

- Reagents : Ethanol as the solvent, with sodium hydroxide as a catalyst.

- Procedure : The reaction mixture is stirred at room temperature for several hours, followed by recrystallization to obtain pure crystals.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicated:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.015 mg/L to >4 mg/L against clinical isolates of Candida neoformans and other fungi have been reported .

The proposed mechanism involves the inhibition of key enzymes in the metabolic pathways of microorganisms, leading to cell death. This mechanism is similar to other compounds in the isothiazole class, which are known to disrupt cellular functions.

Case Studies

- Fungal Infections : A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in fungal load, with a log drop in colony-forming units (CFU) observed after treatment .

- Neuropharmacological Effects : Investigations into the compound's effects on glutamate receptors revealed potential neuroprotective properties, suggesting its utility in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Pathway | Observed Effect | MIC (mg/L) |

|---|---|---|---|

| Antifungal | Candida neoformans | Significant growth inhibition | 0.015 - >4 |

| Neuropharmacological | Glutamate receptors | Potential neuroprotection | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.